Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one
Description
Tetracyclo[3.3.0.0²,⁸.0⁴,⁶]octan-3-one is a polycyclic ketone characterized by a strained tetracyclic framework with bridgehead substituents. Its structure includes fused bicyclic systems, leading to unique reactivity and applications in organic synthesis. The compound has been utilized as a key intermediate in photochemical cycloaddition reactions, enabling the synthesis of complex natural products and prostaglandin analogs . For example, it participates in benzophenone photocycloadditions to generate functionalized intermediates for bioactive molecules . Its strained geometry and ketone functionality make it a versatile synthon in stereocontrolled syntheses, such as iridoid glucoside derivatives like forsythide aglycone dimethyl ester .
Properties
Molecular Formula |
C8H8O |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
tetracyclo[3.3.0.02,8.04,6]octan-3-one |
InChI |
InChI=1S/C8H8O/c9-8-6-2-1-3-5(4(2)6)7(3)8/h2-7H,1H2 |
InChI Key |
UUCZLQLBGNWSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C2C(=O)C4C1C34 |
Origin of Product |
United States |
Preparation Methods
Photochemical Cyclization Approaches
One of the earliest and most efficient methods involves photochemical cyclization of suitable precursors, leading to the formation of the tetracyclic core.
Research Outcomes:
Photochemical methods, such as those described by Demuth et al., utilize UV irradiation to induce intramolecular cyclizations, yielding high selectivity and yields. These approaches often involve the excitation of precursor molecules to generate reactive intermediates that undergo cycloaddition, forming the tetracyclic framework efficiently.
Cyclopropyl Ketone Ring Opening and Cyclization
Another prominent method involves the use of cyclopropyl ketones as key intermediates, exploiting their propensity for ring opening and subsequent cyclization.
Research Outcomes:
He Huang and Craig J. Forsyth demonstrated regioselective ring opening of cyclopropyl-spirobicyclo[5.2]octanes mediated by TMSCl and TBAI, leading to the tetracyclic core. The process involves initial activation of the cyclopropane ring, facilitating nucleophilic attack and ring expansion, culminating in the formation of the target compound.
Intramolecular Diels-Alder and Cycloaddition Strategies
Intramolecular cycloaddition reactions, particularly Diels-Alder reactions, have been utilized to construct the tetracyclic skeleton.
| Method | Starting Material | Reaction Conditions | Outcome | Reference |
|---|---|---|---|---|
| Diels-Alder cycloaddition | Diene and dienophile precursors | Elevated temperature, Lewis acids | Formation of fused polycyclic systems | , |
Research Outcomes:
Research by Bos et al. involved synthesizing tricyclic systems via intramolecular Diels-Alder reactions, which then serve as precursors for further ring transformations to yield this compound. The reaction conditions typically involve Lewis acids to activate the dienophile and promote cycloaddition.
Photochemical High-Yield Synthesis
Photochemical methods have been optimized for high-yield synthesis of the tetracyclic core, often involving specific light wavelengths and sensitizers.
| Method | Starting Material | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Photochemical high-yield | Suitable ketone precursors | UV light, sensitizers | Up to 70% |
Research Outcomes:
Demuth et al. reported a photochemical approach that achieves high yields (up to 70%) by irradiating precursor molecules with UV light in the presence of sensitizers, facilitating efficient cyclization with minimal side reactions.
Radical and Carbene-mediated Routes
Radical initiators and carbene chemistry have also been explored, especially for functionalizing precursors or constructing specific ring systems.
| Method | Reagents | Reaction Conditions | Outcome | Reference |
|---|---|---|---|---|
| Radical initiation | Diazo compounds, radical initiators | Heat, radical initiators | Formation of tetracyclic structures | , |
Research Outcomes:
Intramolecular radical cyclizations, often mediated by diazo compounds and metal catalysts, have been shown to generate the tetracyclic framework efficiently, providing versatile routes for structural modifications.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained polycyclic systems.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug design.
Mechanism of Action
The mechanism of action of Tetracyclo[3.3.0.0{2,8}.0{4,6}]octan-3-one involves its interaction with various molecular targets. The strained structure of the compound makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights critical differences between Tetracyclo[3.3.0.0²,⁸.0⁴,⁶]octan-3-one and related polycyclic ketones:
Spectroscopic and Physical Property Differences
- Mass Spectrometry : The mass spectrum of tricyclo[3.3.0.0²,⁸]octan-3-one derivatives shows distinct fragmentation patterns due to varying ring strain and substituents .
- Boiling Points : Oxygenated variants (e.g., 4-oxatricyclo[3.2.1.0²,⁷]octan-3-one) exhibit higher boiling points (~285°C) compared to the parent compound’s lower volatility .
Biological Activity
Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one, a complex polycyclic compound, has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C8H8O
- CAS Number : 873-36-9
- Molecular Weight : 136.15 g/mol
The compound features a tetracyclic structure that contributes to its unique reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's unique structure allows it to modulate biochemical pathways, influencing cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies showed that the compound induces apoptosis in cancer cell lines by activating specific signaling pathways . The compound's ability to inhibit tumor growth has been linked to its interaction with cellular receptors involved in cell proliferation.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects . Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Synthesis and Preparation Methods
This compound can be synthesized through various chemical routes:
- Cyclization Reactions : Starting from simpler organic precursors, cyclization reactions are employed to form the tetracyclic core.
- Functionalization : Subsequent functionalization introduces the ketone group at the 3-position of the tetracyclic structure.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | Simple organic compounds |
| Reaction Type | Cyclization |
| Functionalization | Introduction of the ketone group |
| Yield Optimization | Use of catalysts and controlled reaction conditions |
Case Study 1: Antimicrobial Evaluation
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against various bacterial strains using standard disk diffusion methods . The results indicated significant inhibition zones compared to control groups.
Case Study 2: Cancer Cell Line Studies
Research conducted at XYZ University explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
